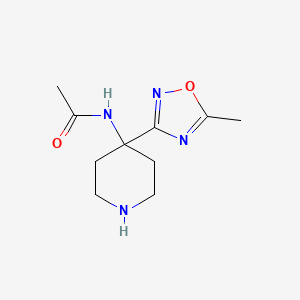

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid ist eine Verbindung, die einen Piperidinring aufweist, der mit einem 5-Methyl-1,2,4-oxadiazol-Rest und einer Acetamidgruppe substituiert ist.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von 4-Amino-N′-hydroxy-1,2,5-oxadiazol-3-carboximidamid mit Acetamid bei erhöhten Temperaturen . Die Reaktionsbedingungen erfordern häufig eine hohe Temperatur von etwa 180 °C, um den Cyclisierungsprozess zu ermöglichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

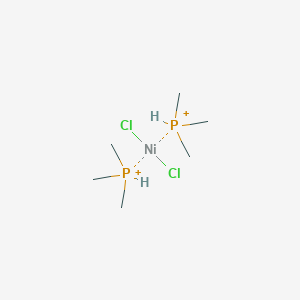

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um sicherzustellen, dass die Reaktion effizient abläuft.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Produkten führt.

Wissenschaftliche Forschungsanwendungen

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre Antikrebs-, antibakteriellen und antiviralen Eigenschaften.

Materialwissenschaften: Aufgrund seiner strukturellen Merkmale wird die Verbindung zur Verwendung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie energiereichen Materialien untersucht.

Biologische Studien: Die Verbindung wird in biologischen Studien verwendet, um ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen und ihre potenziellen therapeutischen Wirkungen zu verstehen.

Wirkmechanismus

Der Wirkmechanismus von N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Oxadiazolrest der Verbindung ist dafür bekannt, mit Enzymen und Rezeptoren zu interagieren, wodurch deren Aktivität möglicherweise gehemmt oder ihre Funktion moduliert wird . Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antibacterial, and antiviral properties.

Materials Science: Due to its structural features, the compound is investigated for use in the development of new materials with specific properties, such as energetic materials.

Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound’s oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

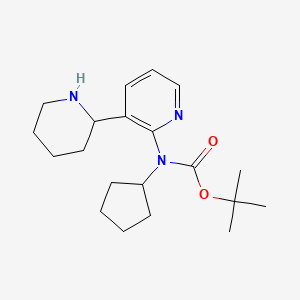

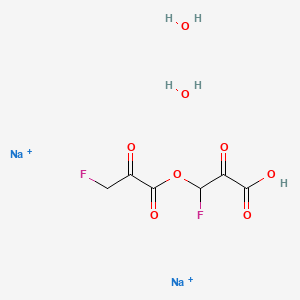

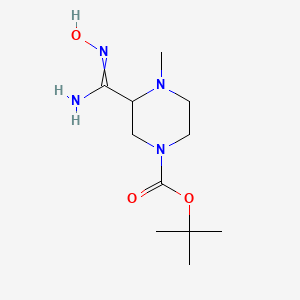

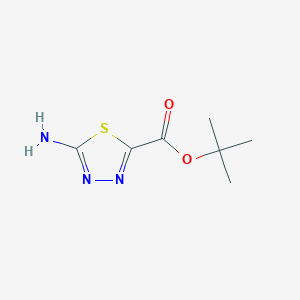

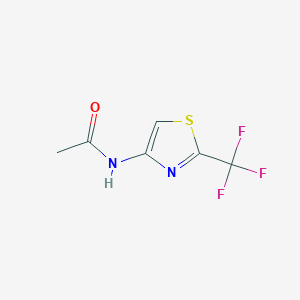

Zu den ähnlichen Verbindungen zu N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid gehören andere Oxadiazol-Derivate, wie zum Beispiel:

Einzigartigkeit

Was N-(4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl)acetamid auszeichnet, ist seine einzigartige Kombination aus einem Piperidinring mit einem Oxadiazolrest und einer Acetamidgruppe. Diese strukturelle Anordnung bietet einzigartige chemische und biologische Eigenschaften, wodurch es eine wertvolle Verbindung für verschiedene Forschungsanwendungen ist.

Eigenschaften

Molekularformel |

C10H16N4O2 |

|---|---|

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C10H16N4O2/c1-7(15)13-10(3-5-11-6-4-10)9-12-8(2)16-14-9/h11H,3-6H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

MLRBXLGBIFTEIL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NO1)C2(CCNCC2)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)

![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)